3aH-furo[3,2-c]pyridin-4-one
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Overview
Description
3aH-furo[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring. The unique structure of this compound makes it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3aH-furo[3,2-c]pyridin-4-one typically involves the reaction of 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes using triethylamine as a catalyst . Another method involves a four-step cascade reaction between acrylamides and 4-hydroxy-2-alkynoates, which includes C–H activation, Lossen rearrangement, annulation, and lactonization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
3aH-furo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3aH-furo[3,2-c]pyridin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as a selective inhibitor for bromodomain and extra-terminal (BET) proteins, particularly the second bromodomain (BD2) of BRD4. This makes it a promising candidate for the treatment of diseases such as acute myeloid leukemia.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3aH-furo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it binds to the BD2 domain of BRD4 with high selectivity and potency . This binding inhibits the interaction between BRD4 and acetylated histones, thereby modulating gene expression and exerting antiproliferative effects on tumor cells.
Comparison with Similar Compounds
3aH-furo[3,2-c]pyridin-4-one can be compared with other similar compounds, such as:
Furo[2,3-b]pyridines: These compounds also contain a fused furan and pyridine ring but differ in the position of the fusion.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities.
The uniqueness of this compound lies in its selective inhibition of the BD2 domain of BRD4, which distinguishes it from other BET inhibitors that target multiple bromodomains.
Properties
Molecular Formula |
C7H5NO2 |
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Molecular Weight |
135.12 g/mol |
IUPAC Name |
3aH-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H5NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1-5H |
InChI Key |
VGSIMYXHLBTUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC=NC(=O)C21 |
Origin of Product |
United States |
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